4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile
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Overview
Description
4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile is a chemical compound with the molecular formula C12H16N4 It features a substituted piperazine ring and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile typically involves the reaction of 4,6-dimethyl-2-chloronicotinonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom by the piperazine moiety, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nicotinonitrile moiety may also play a role in its biological effects by interacting with nucleic acids or other cellular components .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-chloronicotinonitrile: A precursor in the synthesis of 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile.
2-Piperazin-1-ylpyridine: Shares the piperazine ring but lacks the nicotinonitrile moiety.
Nicotinonitrile derivatives: Compounds with similar structures but different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the presence of both the piperazine ring and the nicotinonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2-piperazin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-7-10(2)15-12(11(9)8-13)16-5-3-14-4-6-16/h7,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHXNTJQIFXWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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